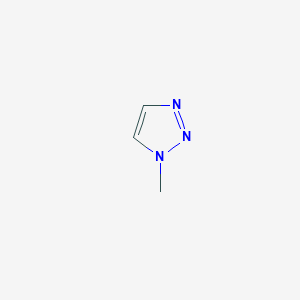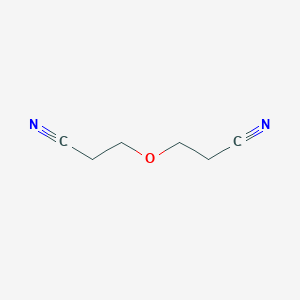
1-méthyl-1H-1,2,3-triazole
Vue d'ensemble
Description
1-methyl-1H-1,2,3-triazole, also known as 1-methyl-1H-1,2,3-triazole, is a useful research compound. Its molecular formula is C3H5N3 and its molecular weight is 83.09 g/mol. The purity is usually 95%.
The exact mass of the compound 1-methyl-1H-1,2,3-triazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-methyl-1H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-1H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Découverte de médicaments
Le 1-méthyl-1H-1,2,3-triazole est un composé important dans la découverte de médicaments en raison de sa similarité structurale avec la liaison amide, qui est fréquente dans de nombreuses molécules biologiquement actives. Il a été incorporé dans divers composés médicinaux, notamment des anticonvulsivants comme la rufinamide et des antibiotiques comme la céfatrizine .
Synthèse organique
En chimie organique, le this compound sert de brique de construction polyvalente. Sa stabilité à la fois en milieu acide et basique en fait un excellent candidat pour la construction de molécules organiques complexes par le biais de diverses voies de synthèse .
Chimie des polymères
Le cycle triazole est utilisé en chimie des polymères pour créer des polymères aux propriétés améliorées. Sa capacité à s'engager dans des liaisons hydrogène contribue à la stabilité thermique et chimique des polymères résultants .
Chimie supramoléculaire
En raison de son fort moment dipolaire et de sa capacité à former des liaisons hydrogène, le this compound est utilisé en chimie supramoléculaire pour la conception de nouveaux assemblages et matériaux moléculaires .
Bioconjugaison
Ce composé trouve des applications dans la bioconjugaison, où il est utilisé pour lier des biomolécules à d'autres structures, telles que des marqueurs fluorescents, sans perturber l'activité biologique de la molécule à laquelle il est attaché .
Biologie chimique
En biologie chimique, le this compound est utilisé pour la modification de biomolécules, aidant à l'étude des processus biologiques et au développement de nouvelles stratégies thérapeutiques .
Imagerie fluorescente
Le cycle triazole est souvent incorporé dans des sondes fluorescentes pour des applications d'imagerie. Sa stabilité chimique permet la création de sondes capables de résister aux conditions difficiles souvent rencontrées lors des processus d'imagerie .
Science des matériaux
Enfin, en science des matériaux, le this compound contribue au développement de nouveaux matériaux aux propriétés spécifiques, telles qu'une conductivité ou une résistance améliorée, en faisant partie de la structure moléculaire du matériau .
Mécanisme D'action
Target of Action
1-Methyl-1H-1,2,3-triazole is a derivative of the triazole family, a group of nitrogen-containing heterocyclic compounds . Triazoles are known to interact with a variety of enzymes and receptors in biological systems . For instance, some triazole analogs have been found to inhibit the Carbonic Anhydrase-II enzyme . .
Mode of Action
Triazoles in general are known to interact with their targets through various mechanisms, such as electrostatic interaction, pi-anion interaction, hydrogen bonding, and van der waals interaction . These interactions can lead to changes in the activity of the target enzymes or receptors, thereby exerting their biological effects .
Biochemical Pathways
Triazoles are known to interact with a variety of enzymes and receptors, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Triazoles are generally known for their high chemical stability, which makes them resistant to acidic or basic hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . This stability could potentially influence the ADME properties of 1-Methyl-1H-1,2,3-triazole.
Result of Action
Triazoles and their derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Action Environment
The chemical stability of triazoles suggests that they may be resistant to various environmental conditions .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1-Methyl-1H-1,2,3-triazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, often involving binding interactions and changes in enzyme activity .
Cellular Effects
1-Methyl-1H-1,2,3-triazole has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 1-Methyl-1H-1,2,3-triazole is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of 1-Methyl-1H-1,2,3-triazole can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-Methyl-1H-1,2,3-triazole vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
1-Methyl-1H-1,2,3-triazole is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
1-Methyl-1H-1,2,3-triazole is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 1-Methyl-1H-1,2,3-triazole and any effects on its activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
1-methyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c1-6-3-2-4-5-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAWEQBUZOGIBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937250 | |
| Record name | 1-Methyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16681-65-5 | |
| Record name | 1-Methyl-1,2,3-triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 1-methyl-1H-1,2,3-triazole?
A1: 1-methyl-1H-1,2,3-triazole (C5H7N3O2) exhibits a near-planar conformation with a maximum deviation of 0.043 (3) Å from planarity, excluding the methyl hydrogen atoms. [] This planar structure influences its intermolecular interactions and packing in the solid state.
Q2: How does the crystal structure of 1-methyl-1H-1,2,3-triazole influence its intermolecular interactions?
A2: In the crystal structure of 1-methyl-1H-1,2,3-triazole, intermolecular C—H⋯O hydrogen bonds connect molecules into layers parallel to the bc plane. [] Additionally, π–π stacking interactions with centroid–centroid distances of 3.685 (2) and 3.697 (2) Å occur between the parallel triazole rings. [] These interactions contribute to the stability and packing arrangement of the molecules within the crystal lattice.
Q3: Can 1-methyl-1H-1,2,3-triazole be used as a building block for synthesizing other compounds?
A3: Yes, 1-methyl-1H-1,2,3-triazole serves as a key intermediate in the synthesis of various compounds. For example, it can be used to synthesize 7-methyl-8-azapurine, a compound with potential biological activity. [] The synthesis involves converting 1-methyl-1H-1,2,3-triazole-4-carboxamide to 6-hydroxy-7-methyl-8-azapurine by heating it with formamide. [] Further modifications at the 6-position of the 8-azapurine scaffold can then be achieved.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyethoxy]propanenitrile](/img/structure/B154229.png)






![[(Benzylsulfonyl)(dichloro)methyl]benzene](/img/structure/B154244.png)





